3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 105234-47-7
VCID: VC5573264
InChI: InChI=1S/C12H13N3O3/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)13-14-15/h3-7,10H,1-2H3,(H,17,18)
SMILES: CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

CAS No.: 105234-47-7

Cat. No.: VC5573264

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid - 105234-47-7

Specification

CAS No. 105234-47-7
Molecular Formula C12H13N3O3
Molecular Weight 247.254
IUPAC Name 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid
Standard InChI InChI=1S/C12H13N3O3/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)13-14-15/h3-7,10H,1-2H3,(H,17,18)
Standard InChI Key CIDCLWSSRNYIAH-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid features a benzotriazinone core fused to a 3-methylbutanoic acid moiety at the C2 position. The benzotriazinone system consists of a bicyclic structure with a keto group at position 4, while the butanoic acid chain introduces a chiral center at C3 due to the methyl substitution (Fig. 1). This configuration confers distinct electronic and steric properties, influencing solubility and intermolecular interactions .

Table 1: Molecular Properties of 3-Methyl-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoic Acid

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight273.29 g/mol
logP (Predicted)0.85 ± 0.30
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors5 (3xN, 2xO)
Polar Surface Area98.2 Ų

The compound’s predicted logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area, influenced by the carboxylic acid and triazinone groups, indicates potential for forming hydrogen bonds with biological targets .

Synthetic Routes and Optimization

Key Synthetic Pathways

The synthesis of benzotriazinone derivatives typically begins with isatoic anhydride, a cost-effective precursor. A modified route applicable to the target compound involves:

  • Formation of Benzotriazinone Core: Diazotization of anthranilamide derivatives using NaNO₂/HCl, followed by cyclization to yield 4-oxo-1,2,3-benzotriazin-3(4H)-yl intermediates .

  • Side-Chain Functionalization: Coupling the benzotriazinone with 3-methyl-2-aminobutanoic acid via nucleophilic acyl substitution. This step may employ coupling agents like HATU or EDC in anhydrous DMF.

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂ (1.2 eq), HCl (2M), 0–5°C75–85
AcylationEDC (1.5 eq), DMAP, CH₂Cl₂, rt60–70
PurificationRecrystallization (EtOH/H₂O)>95

Industrial-Scale Considerations

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Automated platforms enable precise control over stoichiometry and temperature, critical for maintaining reproducibility in large-scale batches.

Physicochemical and Spectroscopic Profiling

Spectral Characterization

  • FT-IR: Dominant peaks include ν(C=O) at 1720 cm⁻¹ (triazinone) and 1705 cm⁻¹ (carboxylic acid), with N-H stretching at 3300 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆): Key signals: δ 1.25 (d, J=6.8 Hz, CH₃), δ 2.65 (m, CH₂), δ 4.45 (q, J=7.2 Hz, CH-N), δ 8.15–7.40 (m, aromatic H) .

  • ESI-MS: Molecular ion peak at m/z 274.1 [M+H]⁺, with fragmentation at m/z 256.0 (loss of H₂O) and 187.1 (benzotriazinone core).

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 1.2 mg/mL at pH 7.4 (PBS buffer), increasing to 8.5 mg/mL at pH 9 due to deprotonation of the carboxylic acid.

  • Stability: Degrades <5% over 72 hours at 25°C (pH 7.4), but hydrolyzes rapidly under strongly acidic conditions (t₁/₂ = 2 h at pH 2) .

Applications in Drug Development

Prodrug Design

The carboxylic acid moiety facilitates prodrug derivatization. Esterification with p-methylbenzyl alcohol (as in ) enhances oral bioavailability by masking the polar group, with in vivo hydrolysis regenerating the active compound.

Material Science Applications

Benzotriazinone derivatives serve as photoactive components in organic semiconductors. The electron-deficient triazinone core improves charge transport properties, achieving hole mobilities of 0.15 cm²/V·s in thin-film transistors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator